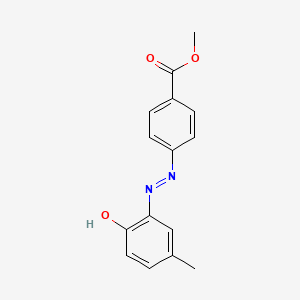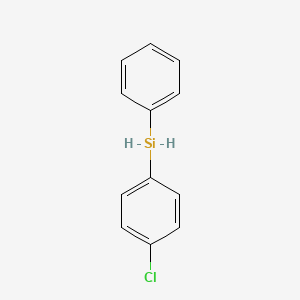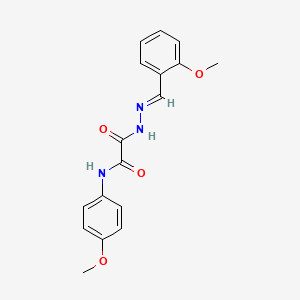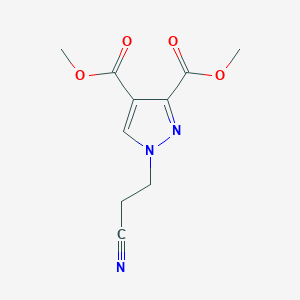
4'-Chloro-3'-nitrophthalanilic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Chloro-3’-nitrophthalanilic acid is an organic compound with the molecular formula C14H9ClN2O5 It is a derivative of phthalanilic acid, characterized by the presence of a chloro group at the 4’ position and a nitro group at the 3’ position on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3’-nitrophthalanilic acid typically involves the nitration of 4’-Chlorophthalanilic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of 4’-Chloro-3’-nitrophthalanilic acid may involve a multi-step process starting from readily available raw materials such as chlorobenzene and phthalic anhydride. The process includes chlorination, nitration, and subsequent purification steps to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 4’-Chloro-3’-nitrophthalanilic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Reduction: 4’-Amino-3’-nitrophthalanilic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4’-Chloro-3’-nitrophthalanilic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4’-Chloro-3’-nitrophthalanilic acid depends on its chemical structure and the specific context in which it is used. For example, in biological systems, the compound may interact with cellular proteins or enzymes, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the chloro group can participate in substitution reactions, modifying the compound’s activity.
類似化合物との比較
- 4’-Chloro-3’-methylphthalanilic acid
- 4’-Chloro-3’-sulfamoylphthalanilic acid
- 4’-Fluoro-3’-nitrophthalanilic acid
Comparison: 4’-Chloro-3’-nitrophthalanilic acid is unique due to the presence of both chloro and nitro groups on the aromatic ring, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, such as 4’-Chloro-3’-methylphthalanilic acid, the nitro group in 4’-Chloro-3’-nitrophthalanilic acid provides additional sites for chemical modification and potential interactions with biological targets.
特性
CAS番号 |
19368-47-9 |
|---|---|
分子式 |
C14H9ClN2O5 |
分子量 |
320.68 g/mol |
IUPAC名 |
2-[(4-chloro-3-nitrophenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H9ClN2O5/c15-11-6-5-8(7-12(11)17(21)22)16-13(18)9-3-1-2-4-10(9)14(19)20/h1-7H,(H,16,18)(H,19,20) |
InChIキー |
VAGZUCBTHOUBNV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1-(Naphthalen-2-yl)ethylidene]propanedinitrile](/img/structure/B11946299.png)










